

An In-Depth Technical Guide to the Molecular Weight Determination of Cyclohexylmethyl Cyclohexanecarboxylate

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Compound of Interest

Compound Name: Cyclohexylmethyl
cyclohexanecarboxylate

Cat. No.: B1582815

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This guide provides a comprehensive technical overview of the theoretical and experimental determination of the molecular weight for **cyclohexylmethyl cyclohexanecarboxylate** (CAS No. 2611-02-1). It is designed for researchers, scientists, and drug development professionals who require precise molecular characterization for applications ranging from quality control in fragrance synthesis to impurity identification in pharmaceutical development.

Introduction: The Significance of Precise Molecular Weight

Cyclohexylmethyl cyclohexanecarboxylate is an ester characterized by two saturated cyclohexane rings. Its molecular structure dictates its physicochemical properties, making it relevant in fields such as polymer chemistry and as a fragrance component. The accurate determination of its molecular weight is a foundational step in its scientific investigation. It serves as a primary identifier, a crucial parameter for stoichiometric calculations in synthesis, and a key data point for regulatory submissions. Any deviation from the theoretical molecular weight can indicate the presence of impurities, isotopic variations, or structural misidentification, making its precise verification non-negotiable for ensuring scientific integrity.

Theoretical Molecular Weight: A Calculation from First Principles

The theoretical molecular weight is calculated based on the compound's molecular formula and the atomic masses of its constituent elements. This value represents the monoisotopic mass using the most abundant isotopes of each element and the molar mass using the standard atomic weights.

The molecular formula for **cyclohexylmethyl cyclohexanecarboxylate** is $C_{14}H_{24}O_2$.^[1]

The calculation is based on the following standard atomic weights:

- Carbon (C): 12.011 u
- Hydrogen (H): 1.008 u
- Oxygen (O): 15.999 u

The theoretical molecular weight is calculated as follows: $(14 \times 12.011) + (24 \times 1.008) + (2 \times 15.999) = 224.34 \text{ g/mol}$.^{[1][2]}

This calculated value is the cornerstone against which all experimental data are compared.

Element	Count	Atomic Weight (g/mol)	Total Mass (g/mol)
Carbon (C)	14	12.011	168.154
Hydrogen (H)	24	1.008	24.192
Oxygen (O)	2	15.999	31.998
Total	224.34		

Experimental Verification: Methodologies and Rationale

While the theoretical weight provides a precise target, experimental verification is essential to confirm the identity and purity of a synthesized or isolated compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the preeminent technique for this purpose, particularly for volatile and semi-volatile organic compounds like **cyclohexylmethyl cyclohexanecarboxylate**.

The Rationale for GC-MS: The choice of GC-MS is deliberate. The gas chromatography component separates the analyte from the sample matrix and any potential impurities. This step is critical for trustworthiness; it ensures that the mass spectrum obtained is of a pure compound, preventing misinterpretation of data due to co-eluting species. The mass spectrometry component then ionizes the eluted compound and separates the ions based on their mass-to-charge ratio (m/z), providing a definitive molecular weight and a fragmentation pattern that acts as a structural fingerprint.

Protocol: GC-MS Analysis for Molecular Weight Confirmation

This protocol outlines a self-validating workflow for the precise molecular weight determination of **cyclohexylmethyl cyclohexanecarboxylate**.

4.1 Objective: To verify the molecular weight and identity of a sample of **cyclohexylmethyl cyclohexanecarboxylate**.

4.2 Materials and Reagents:

- Sample of **cyclohexylmethyl cyclohexanecarboxylate**
- High-purity solvent (e.g., Hexane or Dichloromethane, GC grade)
- Volumetric flasks and micropipettes
- GC vials with septa

4.3 Instrumentation and Parameters: The parameters below are a validated starting point. Method optimization may be required based on the specific instrumentation.

Parameter	Setting	Rationale
Gas Chromatograph		
Column	DB-5ms, 30 m x 0.25 mm, 0.25 μ m film	A non-polar column providing excellent separation for esters.
Injection Volume	1 μ L	Standard volume to avoid column overloading.
Inlet Temperature	250 $^{\circ}$ C	Ensures rapid volatilization of the analyte.
Carrier Gas	Helium, 1.0 mL/min constant flow	Inert carrier gas providing good chromatographic efficiency.
Oven Program	100 $^{\circ}$ C (hold 1 min), ramp to 280 $^{\circ}$ C at 15 $^{\circ}$ C/min	A temperature ramp to ensure good peak shape and elution.
Mass Spectrometer		
Ionization Mode	Electron Ionization (EI)	Standard, robust ionization for creating reproducible fragments.
Ionization Energy	70 eV	Industry standard energy to generate a library-searchable spectrum.
Mass Range	40-450 m/z	Captures the molecular ion and key fragment ions.
Source Temperature	230 $^{\circ}$ C	Prevents condensation of the analyte in the ion source.

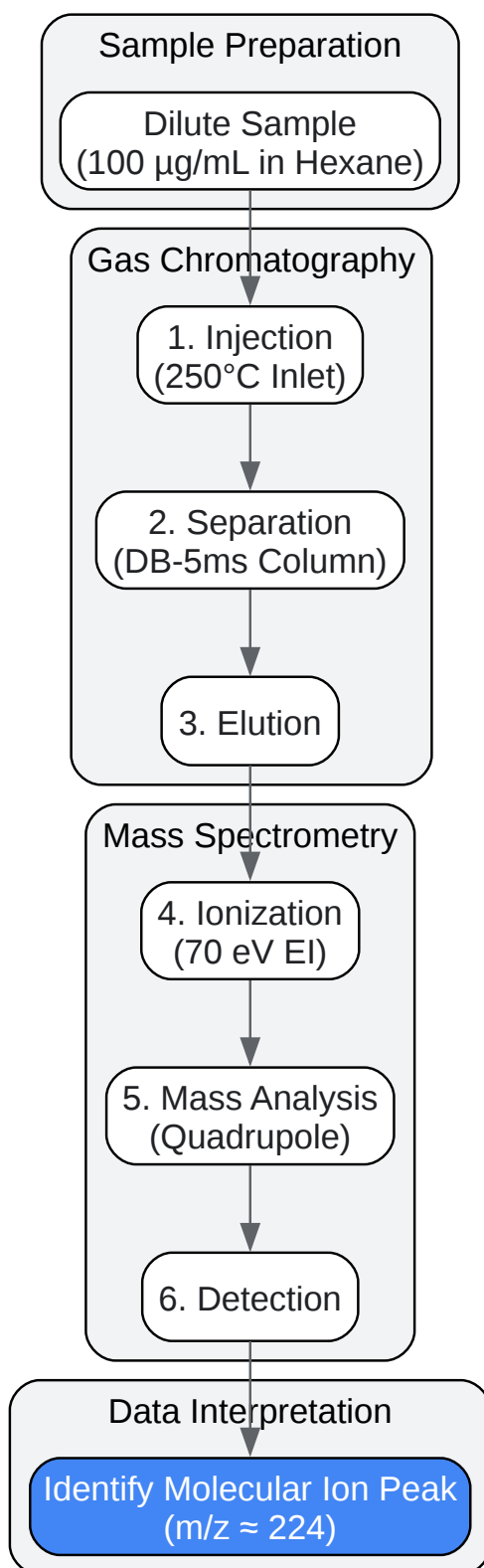
4.4 Step-by-Step Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample (~100 μ g/mL) in the chosen solvent. This prevents detector saturation.

- Instrument Setup: Equilibrate the GC-MS system with the parameters listed in the table above.
- Injection: Inject 1 μL of the prepared sample into the GC inlet.
- Data Acquisition: Initiate the data acquisition as the oven temperature program begins.
- Data Analysis:
 - Identify the Peak: Locate the chromatographic peak corresponding to the analyte.
 - Examine the Mass Spectrum: Analyze the mass spectrum associated with this peak.
 - Confirm Molecular Ion: Identify the molecular ion peak (M^+). For **cyclohexylmethyl cyclohexanecarboxylate**, this should appear at an m/z of approximately 224. This peak confirms the molecular weight of the intact molecule.
 - Analyze Fragmentation: Evaluate the fragmentation pattern for characteristic ions, which provides further structural confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis, from sample introduction to final data interpretation.



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Caption: GC-MS workflow for molecular weight verification.

Summary of Core Physicochemical Properties

For ease of reference, the core identifying properties of **cyclohexylmethyl cyclohexanecarboxylate** are summarized below.

Property	Value	Source
IUPAC Name	cyclohexylmethyl cyclohexanecarboxylate	PubChem[1]
Synonyms	Cyclohexylmethyl cyclohexanoate, Cyclohexanecarboxylic acid, cyclohexylmethyl ester	PubChem[1]
CAS Number	2611-02-1	PubChem[1]
Molecular Formula	C ₁₄ H ₂₄ O ₂	PubChem[1]
Molecular Weight	224.34 g/mol	PubChem[1][2]
Monoisotopic Mass	224.17763 u	PubChem[1]

Conclusion

The molecular weight of **cyclohexylmethyl cyclohexanecarboxylate** is definitively established as 224.34 g/mol through theoretical calculation based on its molecular formula, C₁₄H₂₄O₂. This foundational value is experimentally verifiable with high fidelity using robust analytical techniques such as Gas Chromatography-Mass Spectrometry. The protocol and principles outlined in this guide provide the necessary framework for researchers to confidently confirm the identity, purity, and molecular weight of this compound, ensuring the accuracy and reliability of their scientific endeavors.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75786, **Cyclohexylmethyl cyclohexanecarboxylate**.
- Pharmaffiliates Analytics & Synthetics (P) Ltd. **Cyclohexylmethyl Cyclohexanecarboxylate**.

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Sources

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- 2. pharmaffiliates.com [pharmaffiliates.com]
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